tert-Butyl 3-(thiophen-3-yl)prop-2-enoate
Description
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring at the β-position and a bulky tert-butyl ester group. Its synthesis often employs the Horner-Wadsworth-Emmons (HWE) olefination, a method widely used for constructing conjugated enoate systems . The tert-butyl group enhances steric protection and solubility in nonpolar solvents, while the thiophene moiety contributes aromaticity and electronic conjugation, making the compound relevant in materials science and organic synthesis . Notably, it has been identified as a byproduct in sulfenate coupling reactions, highlighting its incidental formation under specific catalytic conditions .
Properties
CAS No. |
141519-38-2 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
tert-butyl 3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)5-4-9-6-7-14-8-9/h4-8H,1-3H3 |
InChI Key |
GILTYFLSIJXGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate typically involves the esterification of thiophene derivatives with tert-butyl acrylate. One common method is the reaction of thiophene-3-carboxylic acid with tert-butyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiophene-based drugs and their biological activities.
Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following compounds share the tert-butyl prop-2-enoate backbone but differ in substituents, leading to distinct properties:
Key Observations :
- Electronic Effects : Thiophene’s electron-rich nature contrasts with pyridine’s basicity and the trifluoromethyl group’s electron-withdrawing effects. This impacts reactivity in electrophilic additions or cycloadditions .
- Polarity : The polyether chain in drastically increases hydrophilicity, whereas the 2-ethylhexyl group in OC enhances lipophilicity .
Physical and Spectroscopic Properties
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